molecular formula C19H22FN5 B2544363 1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2415566-48-0

1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2544363
CAS No.: 2415566-48-0
M. Wt: 339.418
InChI Key: MPNBVLOUGRZKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of azetidine, pyrimidine, and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic catalysts, halogenating agents, and various solvents to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and organometallic catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole
  • 2-Cyclopropyl-1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole

Uniqueness

1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5/c1-4-14-17(20)19(22-11-21-14)24-9-13(10-24)25-16-8-6-5-7-15(16)23-18(25)12(2)3/h5-8,11-13H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNBVLOUGRZKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.